5-Chloro-4-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula and a molecular weight of 190.56 g/mol. This compound is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine substituents along with a hydroxyl group on the benzene ring. Its chemical structure contributes to its unique reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
This compound falls under the category of halogenated aromatic compounds, specifically as a substituted benzoic acid. Its classification is significant for understanding its chemical behavior and potential applications in synthesis and biological activity.
The synthesis of 5-chloro-4-fluoro-2-hydroxybenzoic acid typically involves several key steps:
One representative method involves the reaction of salicylic acid with sulfuric acid in acetonitrile, followed by treatment with N-chloro-succinimide to achieve regioselective halogenation. The reaction conditions are typically optimized for temperature and time to maximize yield .
The molecular structure of 5-chloro-4-fluoro-2-hydroxybenzoic acid features a benzene ring with three substituents:
This arrangement contributes to its unique chemical properties.
5-Chloro-4-fluoro-2-hydroxybenzoic acid can participate in various chemical reactions due to its functional groups:
Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and sulfuric acid as a catalyst for esterification .
The mechanism of action of 5-chloro-4-fluoro-2-hydroxybenzoic acid involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions facilitated by its functional groups. These interactions can influence enzyme activity and receptor binding, potentially leading to various biological effects such as antimicrobial or anti-inflammatory activities .
While specific physical properties such as boiling point or density were not detailed in the sources, typical characteristics for similar compounds include:
The chemical properties are influenced by the presence of halogens and hydroxyl groups:
Safety data indicate that it may be harmful if inhaled or ingested, necessitating appropriate handling precautions .
5-Chloro-4-fluoro-2-hydroxybenzoic acid has several important applications:
The strategic incorporation of halogen atoms—particularly chlorine and fluorine—into benzoic acid scaffolds has profoundly influenced medicinal chemistry since the mid-20th century. Halogenated benzoic acids emerged as critical pharmacophores following the discovery of para-aminosalicylic acid (PAS) in 1943 as an anti-tuberculosis agent. PAS demonstrated that subtle modifications to the benzoic acid core could yield biologically active molecules targeting bacterial metabolism [5]. This breakthrough catalyzed systematic exploration of halogen substitutions at various ring positions to optimize pharmacokinetics and potency.
The synthesis of ortho-halogenated benzoic acids presented unique challenges due to steric interactions between the carboxylic acid group and adjacent substituents. Early work focused on mono-halogenated derivatives like 2-fluorobenzoic acid and 2-chlorobenzoic acid. Researchers noted that ortho-substitution significantly altered electronic properties and hydrogen-bonding capabilities compared to meta- or para-isomers. These compounds served as precursors for agrochemicals, dyes, and non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac [6]. The development of 5-chloro-4-fluoro-2-hydroxybenzoic acid (CAS: 189283-52-1) represents an advancement in this lineage, combining multiple halogens to exploit synergistic electronic effects. Its synthesis typically involves sequential halogenation and protection/deprotection steps, yielding a solid crystalline compound with molecular formula C₇H₄ClFO₃ and molecular weight 190.55 g/mol [9].
5-Chloro-4-fluoro-2-hydroxybenzoic acid possesses a distinct molecular architecture that enables multifaceted biological interactions. The ortho-positioning of the hydroxyl (–OH) and carboxylic acid (–COOH) groups facilitates intramolecular hydrogen bonding, forming a pseudo-six-membered ring that stabilizes the cis-carboxylic acid conformer. This configuration reduces rotational freedom and enhances membrane permeability [6]. Density Functional Theory (DFT) calculations reveal that chlorine at C5 and fluorine at C4 induce substantial electronic perturbations:
Table 1: Key Structural Features of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid
Structural Element | Role in Bioactivity | Experimental Evidence |
---|---|---|
Ortho-hydroxy-carboxylic acid | Intramolecular H-bonding; metal chelation | DFT studies show H-bond length: 1.72 Å (O–H⋯O=C) [6] |
C5–Chlorine | Halogen bonding; steric bulk | Molecular docking with HBV core protein shows Cl⋯O interactions (3.1 Å) [1] |
C4–Fluorine | Electronic modulation; metabolic stability | 19F NMR indicates reduced susceptibility to oxidative metabolism |
Di-halogenated ring | Enhanced lipophilicity (cLogP ≈ 2.4) | Log P correlated with cellular uptake in hepatocytes [1] |
This synergy between steric, electronic, and hydrogen-bonding properties makes the compound a versatile building block for antiviral agents, particularly against viruses requiring capsid assembly or protease activity.
The resurgence of interest in halogenated benzoic acids aligns with unmet needs in antiviral therapy. Hepatitis B Virus (HBV) remains a global crisis, with 254 million chronic carriers and 1.1 million annual deaths from cirrhosis/liver cancer. Current nucleos(t)ide analogs (e.g., entecavir) suppress viral replication but rarely eradicate covalently closed circular DNA (cccDNA), necessitating lifelong treatment [1]. Similarly, SARS-CoV-2 variants continue circulating, with nucleocapsid proteins representing conserved vaccine targets.
5-Chloro-4-fluoro-2-hydroxybenzoic acid addresses limitations in both areas:
Table 2: Antiviral Profile of 5-Chloro-4-fluoro-2-hydroxybenzoic Acid and Key Derivatives
Target Pathogen | Biological Activity | Key Derivatives/Modifications |
---|---|---|
Hepatitis B Virus (HBV) | IC₅₀ = 0.47–0.52 μM (virion DNA reduction); Suppresses HBsAg/HBeAg secretion [1] | Salicylamide esters (e.g., Compound 50, 56) |
SARS-CoV-2 | Component of HBcAg-VLPs inducing anti-nucleocapsid antibodies; Cross-reactivity with Omicron | Chimeric proteins (e.g., CND-1) |
Coxsackie B4 Virus | IC₅₀ = 0.4–2.1 μg/mL [8] | 4-Alkylthiosemicarbazide derivatives |
Mycobacterium tuberculosis | NAT-1 resistance; Folate pathway disruption [5] | 5-Fluoro-PAS prodrugs |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0